2,5,7,10-Tetraoxaundecane (TOU) finds application in scientific research as a solvent for organic synthesis due to several desirable properties. Its ether groups provide polarity for dissolving a wide range of organic compounds, while the aliphatic chain offers good miscibility with non-polar materials []. Additionally, TOU exhibits a high boiling point (245 °C) and low volatility, minimizing evaporative losses during reactions []. Research has explored TOU as a solvent for reactions like Suzuki-Miyaura couplings, Stille couplings, and Heck reactions, demonstrating its effectiveness in various synthetic processes [, ].
TOU's ability to dissolve polymers makes it a valuable tool in material science research. Studies have investigated its use in the preparation of polymer films and membranes. TOU can act as a processing solvent for casting polymer solutions, allowing for the formation of uniform and well-defined films []. Additionally, research explores TOU's potential as a solvent for electrolyte solutions in lithium-ion batteries due to its good ionic conductivity and compatibility with electrode materials [].
BIS(2-METHOXYETHOXY)METHANE, also known as 2,5,7,10-tetraoxaundecane, is an organic compound with the molecular formula CHO and a molecular weight of 164.202 g/mol. This compound features a unique structure characterized by two methoxyethoxy groups attached to a central methane unit, which contributes to its properties as a solvent and reagent in various
While considered less toxic than some other solvents, TOU can still present safety hazards. Here are some key points to consider:
These reactions highlight the compound's versatility in synthetic chemistry.
BIS(2-METHOXYETHOXY)METHANE can be synthesized through several methods:
These methods demonstrate the compound's accessibility for research and industrial applications.
BIS(2-METHOXYETHOXY)METHANE shares similarities with several other compounds, particularly those containing ether functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4,7,9-Tetraoxadecane | CHO | Longer carbon chain; higher molecular weight |
Bis(2-methoxyethyl) ether | CHO | Similar ether structure; lower molecular weight |
Ethylene glycol dimethyl ether | CHO | Commonly used solvent; simpler structure |
BIS(2-METHOXYETHOXY)METHANE is unique due to its specific combination of two methoxyethoxy groups which enhances its solubility and reactivity compared to these similar compounds. Its distinct properties make it particularly valuable in both research and industrial applications .